molecular formula C12H17ClN2O4 B3248216 (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride CAS No. 184530-93-6

(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride

Cat. No.: B3248216
CAS No.: 184530-93-6
M. Wt: 288.73 g/mol
InChI Key: SWVHIRLJXPQBCI-UHFFFAOYSA-N
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Description

The specific research applications and mechanistic role of (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride are not detailed in the available public scientific literature. This compound is a protected amino acid derivative, as suggested by its structural features including a Cbz-protected diamino acid backbone and a methyl ester group . Molecules of this class are typically employed as key intermediates and building blocks in synthetic organic chemistry, particularly in the development of novel peptides and peptidomimetics . Researchers may find it useful in constructing complex molecular architectures where a specific chiral center and orthogonal protecting groups are required. Its exact utility and value are determined by the specific context of the research program. This product is for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVHIRLJXPQBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride typically involves the protection of the amino group of an amino acid, followed by esterification and subsequent deprotection steps. One common method involves the use of benzyl chloroformate to protect the amino group, followed by esterification with methanol in the presence of a suitable catalyst. The final step involves the removal of the protecting group under acidic conditions to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors The compound can act as a substrate or inhibitor, modulating the activity of these targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s closest analogs differ in substituents on the aromatic ring or amino-protecting groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Substituent/Modification Molecular Weight Key Applications/Properties Reference
Target Compound (71749-02-5) Cbz-protected amino, methyl ester 312.75 (calc.) Peptide synthesis, antiviral intermediates
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate HCl (34260-72-5) 3,4-Dihydroxyphenyl group ~243 (calc.) Antioxidant research, catechol derivatives
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate HCl (N/A) 4-Methoxyphenyl group 243.73 Enhanced lipophilicity, drug delivery
(S)-Methyl 2-amino-3-(2,4-dimethylphenyl)propanoate HCl (1391571-15-5) 2,4-Dimethylphenyl group 243.73 Structural analogs for receptor studies
MPI14b (N/A) Furan-2-yl side chain, Cbz-L-valine coupling ~400 (calc.) Antiviral potency, protease inhibition
Key Observations:

Protecting Groups: The Cbz group in the target compound offers orthogonal deprotection (e.g., via hydrogenolysis), distinguishing it from hydroxyl- or methoxy-substituted analogs, which lack such versatility .

Methoxy Groups: Enhance lipophilicity, improving blood-brain barrier penetration .

Synthetic Utility : The target compound serves as a peptide-building block, while analogs like MPI14b and MPI24b (cyclopropyl-substituted) are advanced intermediates in antiviral drug candidates .

Biological Activity

(S)-Methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride, commonly referred to as a chiral amino acid derivative, plays a significant role in pharmaceutical research and organic synthesis. Its unique structure allows for the introduction of chirality and the presence of both amino and ester functional groups, making it a versatile intermediate in various biochemical applications.

PropertyValue
CAS No. 184530-93-6
Molecular Formula C29H29N3O6
Molecular Weight 515.6 g/mol
IUPAC Name methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
InChI Key InChI=1S/C29H29N3O6/c1-37...

The synthesis of this compound typically involves:

  • Protection of Functional Groups : Using protecting groups like benzyloxycarbonyl (Cbz) to shield amine functionalities.
  • Formation of Amide Bonds : Employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to create amide bonds.
  • Esterification : Reacting carboxylic acids with methanol in the presence of acid catalysts or coupling agents.

The mechanism of action is primarily dependent on its interaction with biological targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through hydrogen bonding and π-π interactions facilitated by its indole and phenol moieties.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on peptide conjugates have shown enhanced antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assessments reveal that derivatives of this compound can inhibit cancer cell proliferation effectively. The structure–activity relationship studies suggest that modifications to the amino acid side chains can significantly influence cytotoxicity against different cancer cell lines .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives against bacterial strains such as E. coli and S. aureus. The results demonstrated zones of inhibition ranging from 9 to 12 mm, comparable to conventional antibacterial drugs .
  • Cytotoxic Activity : In vitro studies on Ehrlich’s ascites carcinoma (EAC) cells showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potential for further development in cancer therapy .

Q & A

Q. What are the key synthetic steps for preparing (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride?

The synthesis typically involves:

  • Amino group protection : The benzyloxycarbonyl (Cbz) group is introduced to protect the primary amine during subsequent reactions. This prevents undesired side reactions, such as nucleophilic attacks .
  • Esterification : Methyl ester formation is achieved via acid-catalyzed esterification or coupling reagents like DCC (dicyclohexylcarbide) to stabilize the carboxylate intermediate .
  • Salt formation : Hydrochloride salt is generated by treating the free base with HCl in a polar solvent (e.g., methanol or ethanol) under controlled pH to enhance crystallinity and stability .

Q. How is chiral purity ensured during the synthesis of this compound?

  • Chiral resolution : Use of (S)-configured starting materials or enzymatic resolution methods to maintain stereochemical integrity.
  • Analytical validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>98% purity is typical for pharmaceutical intermediates) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR verify the benzyloxycarbonyl group (δ ~5.1 ppm for CH2_2Ph), methyl ester (δ ~3.7 ppm), and amino proton environments.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C13_{13}H17_{17}ClN2_2O4_4, calc. 300.09) and fragmentation patterns .

Advanced Research Questions

Q. How does the hydrochloride salt form influence stability and solubility in aqueous systems?

  • Stability : The hydrochloride salt improves hygroscopic resistance compared to the free base, critical for long-term storage. Stability studies (e.g., 40°C/75% RH for 6 months) show <2% degradation via HPLC .
  • Solubility : The salt enhances aqueous solubility (~50 mg/mL in water at 25°C), facilitating in vitro biological assays .

Q. What strategies optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

  • Coupling reagents : HATU or PyBOP in DMF improves amide bond formation efficiency (yield >90%) by activating the carboxylate.
  • Deprotection : Selective Cbz removal with HBr/AcOH or catalytic hydrogenation avoids side reactions in multi-step syntheses .

Q. How does the benzyloxycarbonyl group impact biological activity in prodrug design?

  • Protection : The Cbz group masks the amine, reducing premature metabolism and enhancing bioavailability.
  • Enzymatic cleavage : In vivo esterases or proteases selectively hydrolyze the ester and Cbz groups, releasing the active amine moiety. This is leveraged in prodrugs targeting neurological or anti-inflammatory pathways .

Q. What are the challenges in analyzing degradation products under accelerated stability conditions?

  • Degradation pathways : Hydrolysis of the ester group (major pathway) forms carboxylic acid derivatives, detectable via LC-MS.
  • Mitigation : Buffered solutions (pH 4–6) and inert packaging (argon atmosphere) reduce hydrolysis rates .

Methodological Considerations

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Reaction monitoring : Use in situ FTIR or 1^1H NMR to track intermediate formation and optimize stoichiometry.
  • Purification : Gradient flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) improves yield consistency .

Q. What computational tools predict interactions between this compound and biological targets?

  • Docking studies : Molecular dynamics (e.g., AutoDock Vina) model binding to enzymes like trypsin-like proteases, guided by the compound’s hydrogen-bonding and hydrophobic motifs.
  • QSAR modeling : Correlate substituent effects (e.g., Cbz vs. Boc protection) with activity in enzyme inhibition assays .

Q. How to validate the absence of genotoxic impurities in batch synthesis?

  • ICH guidelines : Follow M7(R2) limits (<1.5 μg/day for known mutagens).
  • Analytical methods : LC-MS/MS with a sensitivity of 0.01% w/w ensures compliance .

Tables for Key Data

Property Value Method Reference
Melting Point158–160°C (dec.)DSC
Solubility (25°C)50 mg/mL (water)USP <911>
Enantiomeric Excess>98% (S)Chiral HPLC
Degradation (40°C/75% RH)<2% over 6 monthsLC-MS

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride
Reactant of Route 2
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(S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride

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